molecular formula C11H15N5O4S B2495149 2-((7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide CAS No. 333769-00-9

2-((7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide

Cat. No.: B2495149
CAS No.: 333769-00-9
M. Wt: 313.33
InChI Key: CQWSSPVFNFJAKI-UHFFFAOYSA-N
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Description

2-((7-(2-methoxyethyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)thio)acetamide is a useful research compound. Its molecular formula is C11H15N5O4S and its molecular weight is 313.33. The purity is usually 95%.
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Mechanism of Action

In the context of bioactive compounds, the mechanism of action refers to how the compound interacts with biological systems. This could involve binding to specific proteins or enzymes, disrupting cellular processes, or modulating signaling pathways .

Safety and Hazards

This involves understanding the potential risks associated with handling the compound. It includes toxicity information, handling precautions, and first-aid measures .

Future Directions

This involves speculating on potential future research directions. For a novel compound, this could involve further studies to fully elucidate its properties, potential applications, or modifications to improve its properties .

Properties

IUPAC Name

2-[7-(2-methoxyethyl)-3-methyl-2,6-dioxopurin-8-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N5O4S/c1-15-8-7(9(18)14-10(15)19)16(3-4-20-2)11(13-8)21-5-6(12)17/h3-5H2,1-2H3,(H2,12,17)(H,14,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQWSSPVFNFJAKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC(=O)N)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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